

# Application Note: 2-Amino-2-(2-chlorophenyl)propanamide as a Pharmaceutical Intermediate

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## Compound of Interest

**Compound Name:** 2-Amino-2-(2-chlorophenyl)propanamide

**Cat. No.:** B12128104

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## Executive Summary

**2-Amino-2-(2-chlorophenyl)propanamide** is a sterically constrained

-methyl amino acid amide. Structurally, it features a quaternary

-carbon substituted with a methyl group, an amino group, a 2-chlorophenyl ring, and an amide functionality. This specific architecture makes it a high-value chiral building block in drug discovery, particularly for:

- **Peptidomimetics:** Introducing conformational constraints (via the -methyl group) to stabilize secondary structures (helices, turns) and enhance metabolic stability against proteases.
- **CNS Active Agents:** Serving as an acyclic scaffold analogous to NMDA receptor antagonists like Ketamine and Tiletamine, offering a template for exploring novel neuroactive compounds with reduced psychotomimetic side effects.

- Enzyme Inhibitors: Acting as a non-hydrolyzable transition state mimic in protease or kinase inhibitors.

This guide provides a validated protocol for its synthesis via the Strecker reaction, downstream enzymatic resolution for enantiopurity, and analytical characterization.

## Chemical Structure & Properties

Property	Data
IUPAC Name	2-Amino-2-(2-chlorophenyl)propanamide
Common Name	-Methyl-2-chlorophenylglycinamide
Molecular Formula	C H Cl N O
Molecular Weight	198.65 g/mol
Chirality	Possesses one stereocenter at C2; exists as (S)- and (R)-enantiomers.
Key Functional Groups	Primary Amine (-NH), Primary Amide (-CONH), Aryl Chloride (Ar-Cl).
Solubility	Soluble in MeOH, EtOH, DMSO; sparingly soluble in water (unless protonated).

## Synthesis Protocol: Modified Strecker Reaction

The most robust route to

-disubstituted amino acid amides is the Strecker Synthesis starting from the corresponding ketone. Unlike aldehydes, ketones are sterically hindered, requiring optimized conditions to

prevent reversibility.

## Reagents & Materials

- Starting Material: 1-(2-Chlorophenyl)ethanone (2'-Chloroacetophenone) [CAS: 2142-68-9]
- Reagents: Sodium Cyanide (NaCN), Ammonium Chloride (NH<sub>4</sub>Cl), Ammonia (7M in MeOH).
- Solvent: Methanol/Water (1:1 v/v).
- Catalyst: Lewis acid (optional, e.g., ZnCl<sub>2</sub>) to accelerate imine formation.

## Step-by-Step Methodology

### Phase 1: Formation of the Aminonitrile Intermediate

- Preparation: In a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 1-(2-chlorophenyl)ethanone (10.0 g, 64.7 mmol) in 100 mL of Methanol.
- Imine Formation: Add Ammonium Chloride (10.4 g, 194 mmol) and 25% Aqueous Ammonia (50 mL). Stir at 40°C for 2 hours to facilitate equilibrium formation of the imine.
- Cyanation: Caution: Perform in a well-ventilated fume hood. Slowly add Sodium Cyanide (4.75 g, 97 mmol) dissolved in 20 mL water.
- Reaction: Heat the mixture to 60°C and stir for 24 hours. Monitor by TLC (Hexane:EtOAc 3:1) for the disappearance of the ketone.
- Work-up: Cool to room temperature. Concentrate under reduced pressure to remove methanol. Extract the aqueous residue with Dichloromethane (DCM) (50 mL).
- Isolation: Wash combined organic layers with water and brine. Dry over Na<sub>2</sub>SO<sub>4</sub>.

, filter, and concentrate to yield crude 2-amino-2-(2-chlorophenyl)propanenitrile.

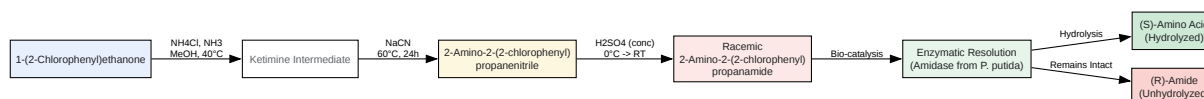
## Phase 2: Partial Hydrolysis to the Amide

Rationale: Direct hydrolysis to the acid is harsh; stopping at the amide allows for milder conditions and subsequent enzymatic resolution.

- Acid Hydrolysis: Dissolve the crude aminonitrile in 50 mL of Conc. Sulfuric Acid (H<sub>2</sub>SO<sub>4</sub>) at 0°C.
- Reaction: Stir at 0°C for 4 hours, then allow to warm to room temperature overnight (12 h). The mechanism involves protonation of the nitrile nitrogen followed by water attack to form the imidate, which tautomerizes to the amide.[1]
- Quenching: Pour the reaction mixture onto 200 g of crushed ice. Neutralize carefully with Ammonium Hydroxide (NH<sub>4</sub>OH) to pH ~9.
- Precipitation: The product, **2-Amino-2-(2-chlorophenyl)propanamide**, typically precipitates as a white solid. Filter, wash with cold water, and dry under vacuum.
- Purification: Recrystallize from Ethanol/Water to obtain the racemic amide.

## Process Workflow Visualization

The following diagram illustrates the synthesis and subsequent chiral resolution workflow.



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Figure 1: Synthetic pathway from ketone precursor to enantiomerically pure intermediates via Strecker reaction and enzymatic resolution.

## Chiral Resolution Protocol

Since the Strecker synthesis yields a racemate, obtaining the enantiopure form is critical for pharmaceutical applications.

### Biocatalytic Resolution (Recommended)

Using an amino acid amidase (e.g., from *Pseudomonas putida* or *Ochrobactrum anthropi*) is superior to chemical resolution for

-disubstituted amino acids due to steric bulk.

- Substrate Preparation: Suspend the racemic amide (5 g) in Phosphate Buffer (100 mM, pH 7.5).
- Enzyme Addition: Add lyophilized L-Amidase (500 units).
- Incubation: Shake at 30°C for 24-48 hours. The enzyme selectively hydrolyzes the (S)-amide to the (S)-acid, leaving the (R)-amide intact.
- Separation:
  - Acidify to pH 2.[2] Extract the unreacted (R)-amide with Ethyl Acetate.
  - The aqueous phase contains the (S)-amino acid. Neutralize to isoelectric point to precipitate or purify via Ion Exchange Chromatography (Dowex 50W).

## Analytical Quality Control

### HPLC Method for Enantiomeric Excess (ee)

- Column: Chiralpak AD-H or Crownpak CR(+) (specifically for amino acids).
- Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).
- Flow Rate: 1.0 mL/min.

- Detection: UV @ 254 nm (Aryl absorption).
- Retention Times:
  - (R)-Amide: ~8.5 min
  - (S)-Amide: ~11.2 min (Note: Order may reverse depending on column).

## NMR Characterization

- H NMR (400 MHz, DMSO-d<sub>6</sub>):  
7.60-7.30 (m, 4H, Ar-H), 7.10 (br s, 1H, NH), 6.90 (br s, 1H, NH), 1.75 (s, 3H, CH<sub>3</sub>), 2.10 (br s, 2H, NH<sub>2</sub>).
- C NMR: Carbonyl (175 ppm), Quaternary C- (60 ppm), Methyl (25 ppm), Aromatic carbons (130-140 ppm).

## Pharmaceutical Applications

### A. Peptidomimetics & Stability

Incorporating 2-amino-2-(2-chlorophenyl)propanoic acid (the hydrolysis product) into peptide drugs restricts the rotation around the N-C

(  
) and C  
-C (  
) bonds. This "  
-methylation effect" forces the peptide backbone into stable helical conformations (  
-helix or

-helix), significantly increasing affinity for G-protein coupled receptors (GPCRs) and resistance to proteolytic degradation.

## B. NMDA Receptor Modulation

This compound serves as an acyclic bioisostere of Norketamine. The 2-chlorophenyl group at the

-position is critical for binding to the phencyclidine (PCP) site within the NMDA receptor channel. Researchers use this scaffold to develop low-affinity NMDA antagonists that retain antidepressant efficacy with reduced psychotomimetic side effects compared to Ketamine.

## References

- Strecker Synthesis of
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- NMDA Receptor SAR Studies: Lodge, D., et al. (1988). *Excitatory Amino Acids in Health and Disease*. John Wiley & Sons. (Contextual grounding for 2-chlorophenyl SAR in NMDA antagonists).
- General Protocol for Aminonitrile Hydrolysis: Vogel, A. I. *Vogel's Textbook of Practical Organic Chemistry*. 5th Ed. Longman Scientific & Technical. (Standard reference for nitrile hydrolysis protocols).

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